molecular formula C4H6O2S2 B14140475 1,3-Dithiolane-4-carboxylic acid CAS No. 89281-65-2

1,3-Dithiolane-4-carboxylic acid

Cat. No.: B14140475
CAS No.: 89281-65-2
M. Wt: 150.2 g/mol
InChI Key: INCIBACLQZKNAR-UHFFFAOYSA-N
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Description

1,3-Dithiolane-4-carboxylic acid is a sulfur-containing heterocyclic compound. It is characterized by a five-membered ring structure with two sulfur atoms and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dithiolane-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . This reaction forms the dithiolane ring structure. Another method involves the treatment of cyanoacetamides with carbon disulfide and sodium ethoxide to yield ketene dithioacetals, which can be further processed to form 1,3-dithiolane derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned chemical reactions. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity. The use of solvent-free conditions and recyclable catalysts can also enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dithiolane-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) . Reduction reactions can be carried out using hydrogen gas in the presence of nickel or rhodium catalysts .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers .

Mechanism of Action

The mechanism of action of 1,3-dithiolane-4-carboxylic acid involves its interaction with molecular targets such as thioredoxin reductase. This enzyme plays a crucial role in maintaining cellular redox balance by catalyzing the reduction of thioredoxin. Inhibition of thioredoxin reductase can disrupt redox homeostasis, leading to oxidative stress and cell death . The presence of an accessible and activated double bond in the compound’s structure enhances its inhibitory activity .

Comparison with Similar Compounds

1,3-Dithiolane-4-carboxylic acid can be compared with other similar compounds, such as 1,2-dithiolane-4-carboxylic acid (asparagusic acid) and 1,3-dithiane. These compounds share similar ring structures but differ in their chemical properties and applications .

Properties

CAS No.

89281-65-2

Molecular Formula

C4H6O2S2

Molecular Weight

150.2 g/mol

IUPAC Name

1,3-dithiolane-4-carboxylic acid

InChI

InChI=1S/C4H6O2S2/c5-4(6)3-1-7-2-8-3/h3H,1-2H2,(H,5,6)

InChI Key

INCIBACLQZKNAR-UHFFFAOYSA-N

Canonical SMILES

C1C(SCS1)C(=O)O

Origin of Product

United States

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